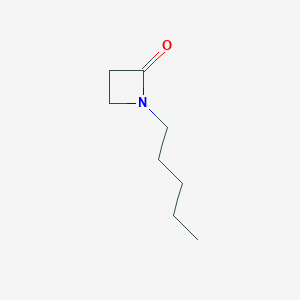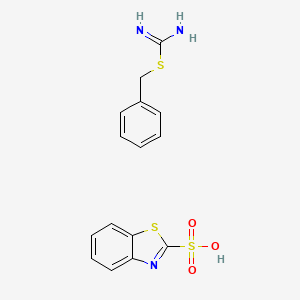
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl: is an organic peroxide compound with the molecular formula C12H18O3 . It is commonly used in various industrial and chemical applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl typically involves the reaction of tert-butyl hydroperoxide with methoxyphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is used as an initiator in polymerization reactions. It helps in the formation of polymers by initiating the free radical polymerization process.
Biology: In biological research, it is used as a reagent for studying oxidative stress and its effects on biological systems. It helps in understanding the role of reactive oxygen species (ROS) in cellular processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a crucial role in the development of drugs that require oxidative or reductive transformations.
Industry: In the industrial sector, it is used as a curing agent for resins and plastics. It helps in the cross-linking of polymer chains, leading to the formation of durable and stable materials.
Mecanismo De Acción
The mechanism of action of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl involves the generation of free radicals. The peroxide bond undergoes homolytic cleavage to form two free radicals, which then participate in various chemical reactions. These free radicals can initiate polymerization reactions, oxidize substrates, or undergo further transformations to form different products.
Comparación Con Compuestos Similares
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Di-tert-butyl peroxide
Comparison: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is unique due to its methoxyphenylmethyl group, which imparts specific reactivity and stability to the compound. Compared to other similar peroxides, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Propiedades
Número CAS |
62704-91-0 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[tert-butylperoxy(methoxy)methyl]benzene |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)15-14-11(13-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clave InChI |
LBLVOYYNFILMAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


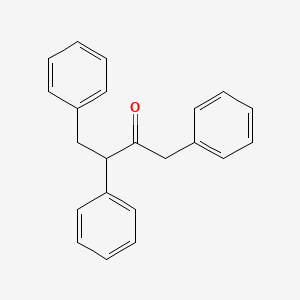
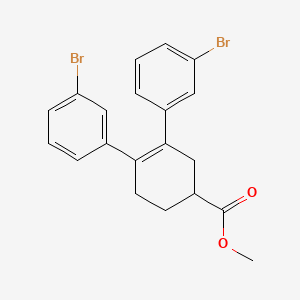


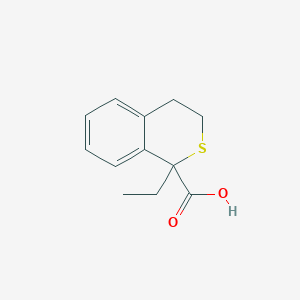


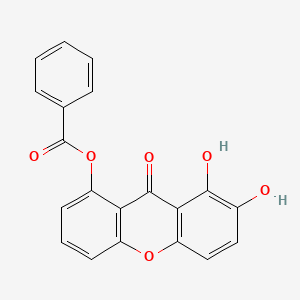
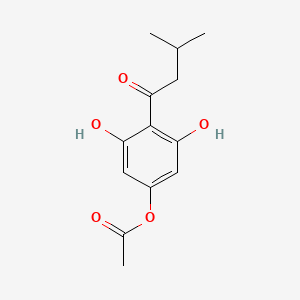

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
